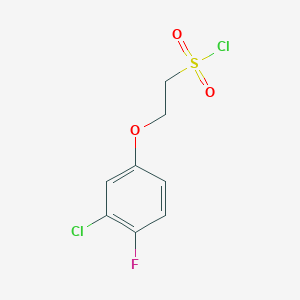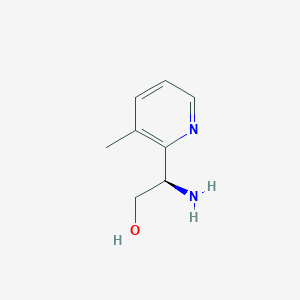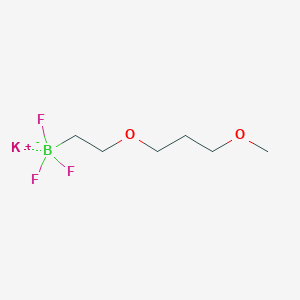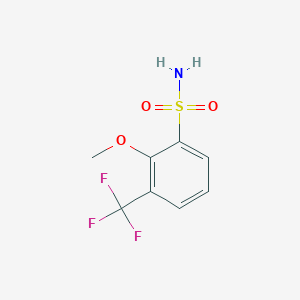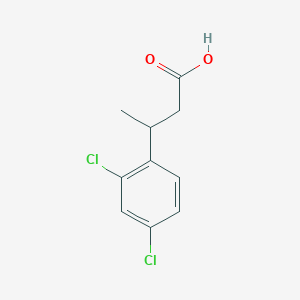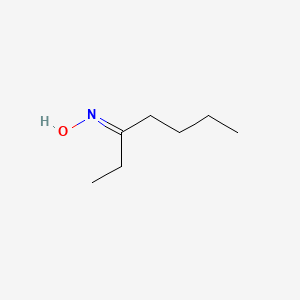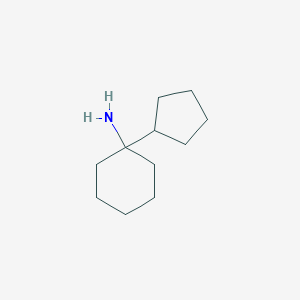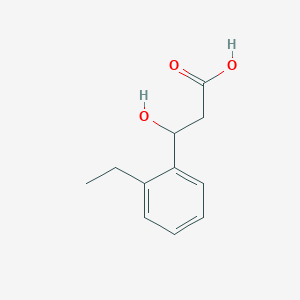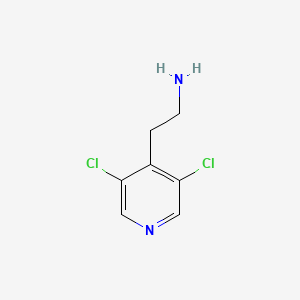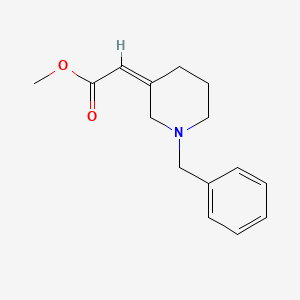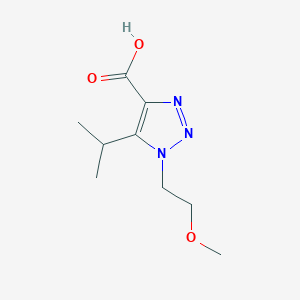![molecular formula C5H6F3N3 B13616363 [1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
[1-(Trifluoromethyl)imidazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine: is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the imidazole ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine typically involves the introduction of a trifluoromethyl group into the imidazole ring. One common method is the reaction of imidazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the production of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine can undergo oxidation reactions to form corresponding imidazole derivatives with higher oxidation states.
Reduction: The compound can be reduced to form various reduced imidazole derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or other substituents on the imidazole ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives with different degrees of saturation.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: In medicine, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- [1-(trifluoromethyl)-1H-imidazol-4-yl]methanamine
- [1-(trifluoromethyl)-1H-imidazol-5-yl]methanamine
- [1-(trifluoromethyl)-1H-imidazol-3-yl]methanamine
Comparison: Compared to these similar compounds, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is unique due to the specific position of the trifluoromethyl group on the imidazole ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and physical properties. For example, the position of the trifluoromethyl group may influence the compound’s ability to interact with biological targets, its solubility, and its stability under various conditions.
Eigenschaften
Molekularformel |
C5H6F3N3 |
|---|---|
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)11-2-1-10-4(11)3-9/h1-2H,3,9H2 |
InChI-Schlüssel |
MXGGLKBSZNDRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


